(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
The compound "(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone" is a hybrid molecule featuring two distinct heterocyclic systems: a 3-(2-chlorophenyl)-5-methylisoxazole moiety and a 4-(1-methylpyrazol-4-yl)-3,4-dihydroisoquinoline group, linked via a methanone bridge. The 2-chlorophenyl substituent on the isoxazole ring introduces steric and electronic effects, while the 1-methylpyrazole group on the dihydroisoquinoline may enhance metabolic stability.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-15-22(23(27-31-15)19-9-5-6-10-21(19)25)24(30)29-13-16-7-3-4-8-18(16)20(14-29)17-11-26-28(2)12-17/h3-12,20H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDSTLSJUUNBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C4=CC=CC=C4C3)C5=CN(N=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone , identified by its CAS number 2034614-18-9 , represents a novel class of bioactive molecules with potential therapeutic applications. This document synthesizes available research findings on its biological activity, including in vitro and in vivo studies, molecular docking analyses, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 432.9 g/mol . The structure features an isoxazole ring, a dihydroisoquinoline moiety, and a chlorophenyl group, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2034614-18-9 |
| Molecular Formula | C₁₄H₂₁ClN₄O₂ |
| Molecular Weight | 432.9 g/mol |
| Melting Point | Not available |
| Density | Not available |
Anticancer Properties
Research has indicated that derivatives of isoxazole and pyrazole compounds exhibit significant anticancer activities. In a study evaluating various compounds for cytotoxicity against cancer cell lines, the compound was shown to inhibit cell proliferation in multiple cancer types:
- Cell Lines Tested : MCF-7 (breast cancer), SiHa (cervical cancer), PC-3 (prostate cancer).
- IC₅₀ Values : The compound demonstrated potent activity with IC₅₀ values ranging from 2.97 µM to 3.60 µM , indicating selective cytotoxicity towards cancer cells while sparing normal cells (HEK-293T) .
Molecular docking studies suggest that the compound interacts with the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This mechanism is crucial for disrupting mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Isoxazole Ring : Known for its role in enhancing lipophilicity and biological activity.
- Chlorophenyl Substituent : Enhances binding affinity through π-stacking interactions.
- Dihydroisoquinoline Moiety : Contributes to the overall stability and bioavailability of the molecule.
Study 1: Cytotoxicity Evaluation
A comprehensive study involved synthesizing various derivatives of the target compound and evaluating their cytotoxic effects against several cancer cell lines. The results indicated that modifications at specific positions on the isoxazole or pyrazole rings could enhance anticancer potency while reducing toxicity to normal cells .
Study 2: Molecular Docking Analysis
Docking studies revealed that the compound binds effectively to tubulin with favorable binding energies, suggesting a high likelihood of biological activity through disruption of microtubule dynamics. The binding mode aligns well with known inhibitors of tubulin polymerization .
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds with similar structural frameworks exhibit various pharmacological activities, including:
- Antimicrobial Activity : Isoxazole derivatives are known for their ability to combat microbial infections.
- Anticancer Properties : Dihydroisoquinoline compounds have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Certain pyrazole derivatives are recognized for their neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.
Indoleamine 2,3-Dioxygenase Inhibition
Research has highlighted the potential of this compound in modulating the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation. The compound can be administered to:
- Treat IDO-mediated immunosuppression.
- Enhance the effectiveness of anticancer therapies by reducing tumor-specific immunosuppression associated with cancer treatments .
Combination Therapies
The compound may be utilized in combination with other therapeutic agents to improve treatment outcomes for various malignancies. This approach aims to enhance efficacy while minimizing side effects associated with monotherapy .
Case Study 1: Anticancer Activity
A study demonstrated that similar isoxazole derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Neuroprotection
Research involving pyrazole-based compounds indicated protective effects on neuronal cells subjected to oxidative stress. The findings suggest that the incorporation of the pyrazole moiety in this compound may confer neuroprotective benefits.
Data Table: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylisoxazole | Isoxazole ring | Antimicrobial |
| 4-Methylisoquinoline | Isoquinoline core | Anticancer |
| Pyrazolo[3,4-b]quinoline | Pyrazole fused with quinoline | Neuroprotective |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound can be compared to isostructural halogenated derivatives reported in the literature, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) and its fluoro analog (Compound 5) . These compounds share features such as:
- Halogenated aromatic rings (Cl or F substituents).
- Heterocyclic cores (thiazole, triazole, pyrazole).
- Planar and non-planar conformations influencing crystal packing.
However, critical differences include:
Core Heterocycles: The target compound uses an isoxazole and dihydroisoquinoline, whereas Compounds 4 and 5 feature thiazole and triazole rings.
Halogen Position : The 2-chlorophenyl group in the target compound (ortho-substitution) may introduce greater steric hindrance compared to the 4-chlorophenyl (para-substitution) in Compound 3. Para-substituted halogens often enhance electronic effects without significant steric interference .
Methoxy vs. Methyl Groups : The 1-methylpyrazole in the target compound vs. the 5-methyltriazole in Compound 4 could influence metabolic stability and lipophilicity.
Data Table: Structural and Functional Comparison
Discussion of Substituent Effects
- Halogen Position : Ortho-substituted chlorophenyl groups (target compound) may reduce crystallinity compared to para-substituted analogs due to steric effects, as seen in halogenated cinnamic acids .
- Therapeutic Potential: The dihydroisoquinoline moiety in the target compound is structurally similar to kinase inhibitors (e.g., imatinib), suggesting possible kinase-targeting applications .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step protocols with careful control of conditions. Key steps include:
- Coupling Reactions : Use acid chlorides or activated esters for acylation between the isoxazole and dihydroisoquinoline moieties. Solvents like dichloromethane (DCM) or ethanol are preferred for solubility and stability .
- Catalysts : Employ palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for pyrazole integration) .
- Temperature : Maintain 60–80°C for cyclization steps to avoid side reactions .
Methodological Tip : Optimize yields via Design of Experiments (DoE) to test variables like solvent polarity, temperature gradients, and stoichiometric ratios .
Q. How can the compound’s structure be confirmed post-synthesis?
Combine crystallographic, spectroscopic, and computational methods:
- X-ray Crystallography : Refine using SHELXL (SHELX suite) for high-resolution structural data. Address twinning or disorder with restraints/constraints in refinement .
- Spectroscopy :
- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from chlorophenyl and pyrazole groups .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion and fragmentation patterns.
- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT) predictions using Multiwfn .
Q. What computational tools are recommended for analyzing electronic properties?
- Multiwfn : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. Use electron localization function (ELF) maps to study bonding .
- DFT : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) for reactivity studies .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data (e.g., disorder, twinning)?
- Disorder Handling : In SHELXL, apply PART instructions to model split positions. Use ISOR/SADI restraints to stabilize anisotropic displacement parameters .
- Twinning : For non-merohedral twinning, refine using TWIN/BASF commands. Validate with R1/residual density maps .
- Data Quality : Collect high-resolution data (<1.0 Å) and cross-validate with spectroscopic results to confirm atom assignments .
Q. How do substituent effects (e.g., 2-chlorophenyl vs. fluorophenyl) influence reactivity and bioactivity?
- Synthetic Impact : Fluorine substituents increase electrophilicity but may reduce solubility. Use Hammett constants (σ) to predict electronic effects on reaction rates .
- Bioactivity : Test in vitro against target enzymes (e.g., kinases) to compare IC50 values. Molecular docking (AutoDock Vina) can correlate substituent position with binding affinity .
Q. What strategies address low yields in scale-up reactions?
- Flow Chemistry : Implement continuous-flow systems for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility .
- Catalyst Recycling : Use immobilized catalysts (e.g., Pd on mesoporous silica) to reduce costs and metal leaching .
- Byproduct Analysis : Track intermediates via LC-MS and adjust quenching protocols (e.g., rapid cooling) to minimize degradation .
Q. How to evaluate the compound’s potential bioactivity mechanism?
- In Silico Screening : Perform pharmacophore modeling (Schrödinger Phase) to predict target interactions. Validate with molecular dynamics (MD) simulations .
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Pair with ROS detection kits to study oxidative stress pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
